molecular formula C13H10N4O3 B4050844 N-benzyl-5-nitro-2,1,3-benzoxadiazol-4-amine

N-benzyl-5-nitro-2,1,3-benzoxadiazol-4-amine

Cat. No.: B4050844
M. Wt: 270.24 g/mol
InChI Key: VDBIFCYUYUPXEM-UHFFFAOYSA-N
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Description

N-benzyl-5-nitro-2,1,3-benzoxadiazol-4-amine: is a chemical compound belonging to the benzoxadiazole family. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom, a nitro group at the 5-position, and an amine group at the 4-position of the benzoxadiazole ring. Benzoxadiazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and fluorescence-based studies.

Properties

IUPAC Name

N-benzyl-5-nitro-2,1,3-benzoxadiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c18-17(19)11-7-6-10-12(16-20-15-10)13(11)14-8-9-4-2-1-3-5-9/h1-7,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBIFCYUYUPXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC3=NON=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-nitro-2,1,3-benzoxadiazol-4-amine typically involves the nitration of a benzoxadiazole precursor followed by benzylation. One common method includes:

    Nitration: The starting material, 2,1,3-benzoxadiazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Benzylation: The nitrated intermediate is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide to attach the benzyl group to the nitrogen atom.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-benzyl-5-nitro-2,1,3-benzoxadiazol-4-amine can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other substituents.

    Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to a nitroso or nitro group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides, in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products:

    Reduction: N-benzyl-5-amino-2,1,3-benzoxadiazol-4-amine.

    Substitution: Various substituted benzoxadiazoles depending on the nucleophile used.

    Oxidation: N-benzyl-5-nitroso-2,1,3-benzoxadiazol-4-amine.

Scientific Research Applications

Chemistry: N-benzyl-5-nitro-2,1,3-benzoxadiazol-4-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new materials with specific properties.

Biology and Medicine: In biological research, this compound is used as a fluorescent probe due to its ability to emit fluorescence upon excitation. It is also investigated for its potential as a therapeutic agent in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.

Mechanism of Action

The mechanism of action of N-benzyl-5-nitro-2,1,3-benzoxadiazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzyl group can enhance the compound’s binding affinity to specific targets. The benzoxadiazole ring system provides a rigid framework that can interact with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

  • N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine
  • N-benzyl-7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine
  • N-benzyl-2,1,3-benzoxadiazol-4-amine

Uniqueness: N-benzyl-5-nitro-2,1,3-benzoxadiazol-4-amine is unique due to the specific positioning of the nitro and amine groups on the benzoxadiazole ring This positioning influences its chemical reactivity and biological activity, making it distinct from other benzoxadiazole derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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